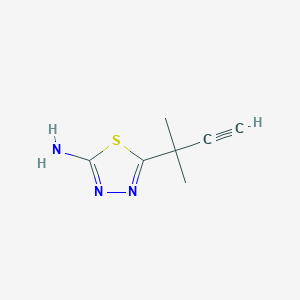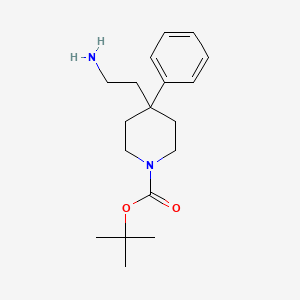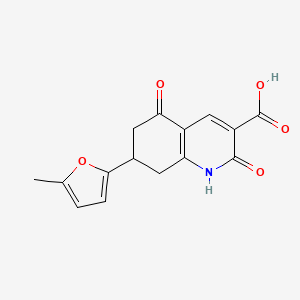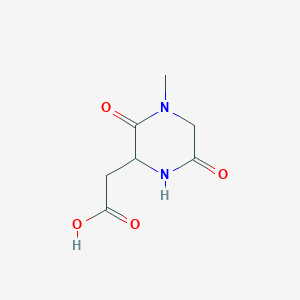
Pyrazine-2,5-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine-2,5-diamine dihydrochloride is a chemical compound with the CAS Number: 1588441-32-0 . It has a molecular weight of 183.04 and its IUPAC name is this compound . It is a solid substance stored under an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of pyrazine derivatives, such as this compound, can involve several methods including cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is1S/C4H6N4.2ClH/c5-3-1-7-4 (6)2-8-3;;/h1-2H, (H2,6,7) (H2,5,8);2*1H . The key for this structure is GYKJUORFNIUYGA-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored under an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Fluorescent Tracer Agents for Glomerular Filtration Rate Measurement
Pyrazine derivatives have been evaluated as fluorescent glomerular filtration rate (GFR) tracer agents, showing promise for clinical translation. Hydrophilic pyrazine dyes, derived from 3,5-diamino-pyrazine-2,5-dicarboxylic acid, demonstrated favorable physicochemical properties and clearance characteristics akin to the gold standard GFR agent, iothalamate, making them potential candidates for real-time point-of-care monitoring of GFR (Rajagopalan et al., 2011).
Antibacterial Activities
Pyrazine derivatives exhibit significant antibacterial properties. The synthesis and characterization of 5-Chloro-1HIndole-2,3-Dione derivatives, through the cyclocondensation of 5-Chlorosatin derivatives with Diamino-5-bromo-pyridine, resulted in compounds displaying good antibacterial activity against pathogens like Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).
Synthesis of Heterocyclic Scaffolds
The synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds through sequential reactions of pentafluoropyridine has been demonstrated. This approach facilitates the creation of difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds, offering a route to various polysubstituted [6,6]-ring fused systems, showcasing the versatility of pyrazine derivatives in constructing complex heterocyclic structures (Baron et al., 2005).
Optoelectronic Applications
Research into dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives for optoelectronic applications underscores the utility of pyrazine scaffolds in the field of organic electronics. The regio-selective amination reactions employed in their synthesis, followed by comprehensive studies of their optical and thermal properties, highlight the potential of these compounds in developing new materials for optoelectronic devices (Meti et al., 2017).
Fluorescent Sensing
The incorporation of pyrazine moieties into fluorescent conjugated microporous polymers has been explored for adsorbing and fluorescent sensing of iodine. These polymers demonstrate not only high thermal stability and excellent adsorption capacity for iodine vapor but also high fluorescence sensitivity, indicating their potential for environmental monitoring and fluorescence-based sensing applications (Geng et al., 2020).
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pyrazine-2,5-diamine dihydrochloride involves the reaction of 2,5-diaminopyrazine with hydrochloric acid.", "Starting Materials": [ "2,5-diaminopyrazine", "Hydrochloric acid" ], "Reaction": [ "Add 2,5-diaminopyrazine to a round-bottom flask", "Add hydrochloric acid to the flask and stir the mixture for several hours", "Heat the mixture to reflux for 1 hour", "Cool the mixture to room temperature and filter the precipitate", "Wash the precipitate with cold water and dry it under vacuum", "Recrystallize the product from water to obtain Pyrazine-2,5-diamine dihydrochloride" ] } | |
CAS No. |
1588441-32-0 |
Molecular Formula |
C4H7ClN4 |
Molecular Weight |
146.58 g/mol |
IUPAC Name |
pyrazine-2,5-diamine;hydrochloride |
InChI |
InChI=1S/C4H6N4.ClH/c5-3-1-7-4(6)2-8-3;/h1-2H,(H2,6,7)(H2,5,8);1H |
InChI Key |
PQGODVHAMBNZGT-UHFFFAOYSA-N |
SMILES |
C1=C(N=CC(=N1)N)N.Cl.Cl |
Canonical SMILES |
C1=C(N=CC(=N1)N)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)



![7-Hydroxy-3,3-dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469685.png)


![2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1469690.png)





![7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469702.png)
